Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Description
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS 33223-71-1) is a bicyclic compound featuring a cyclobutane ring fused to a benzene ring, with a methyl ester group at the 7-position. Synthesized via palladium-catalyzed C(sp³)-H bond arylation, it is obtained in high yield (93–94%) as a colorless oil . Key characteristics include:
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13-2)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 |
InChI Key |
JGWJYMSIMJAYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed C–H Bond Functionalization
The palladium-catalyzed C–H bond arylation method is a cornerstone for synthesizing methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate. This approach leverages transition-metal catalysis to construct the bicyclic core while introducing the methyl carboxylate group in a single pot.
Reaction Setup and Optimization
A representative procedure from Organic Syntheses involves the following steps:
- Starting Material : A pre-synthesized intermediate derived from methyl 2-(2-chlorophenyl)-2-methylpropanoate.
- Catalyst System : Palladium(II) acetate (5 mol%) with lithium bis(trimethylsilyl)amide (LiHMDS) as a base.
- Solvent and Conditions : Reflux in anhydrous tetrahydrofuran (THF) under nitrogen for 12 hours.
- Workup : Acidic quenching followed by extraction with dichloromethane and drying over magnesium sulfate.
Key parameters affecting yield include catalyst loading (optimal at 5 mol%), temperature (80°C), and stoichiometry of iodomethane (1.2 equivalents). The reaction achieves a product ratio of >20:1 against protodehalogenated byproducts.
Purification and Characterization
Crude product is purified via short-path distillation under reduced pressure (<1 mmHg), yielding a colorless liquid. Structural confirmation is achieved through:
- NMR Spectroscopy :
- Chromatography : Thin-layer chromatography (TLC) in 10% ethyl acetate/cyclohexane (Rf = 0.45).
Table 1: Spectroscopic Data for this compound
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| ¹H NMR (CDCl₃) | δ 1.69 (s), 3.05 (d), 3.69 (s), 7.10–7.15 |
| TLC Rf | 0.45 (10% EtOAc/cyclohexane) |
| Distillation Yield | 65–72% |
Rhodium-Catalyzed Cyclization Strategies
While palladium-based methods dominate, rhodium catalysis offers complementary pathways. A one-pot cyclization of terminal aryl alkynes using [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) generates the bicyclo[4.2.0] framework with high regioselectivity. However, this method requires stringent anhydrous conditions and exhibits lower yields (~50%) compared to palladium systems.
Industrial-Scale Production Considerations
Scaling laboratory synthesis to industrial production necessitates modifications:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.
- Catalyst Recycling : Immobilized palladium on silica improves cost efficiency.
- Solvent Recovery : THF is distilled and reused to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS 35095-07-9)
- Structure : Lacks the 7-methyl group present in the target compound.
- Molecular formula : C₁₀H₁₀O₂
- Molecular weight : 162.19 g/mol .
- Key differences :
- Reduced steric hindrance due to the absence of the 7-methyl group.
- Lower molecular weight and altered reactivity in substitution reactions.
- Applications : Used in materials science for benzocyclobutene (BCB) polymer precursors .
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid (CAS 41234-23-5)
- Structure : Contains methoxy groups at positions 3 and 4 and a carboxylic acid at position 5.
- Molecular formula : C₁₁H₁₂O₄
- Molecular weight : 208.21 g/mol .
- Key differences :
- Electron-donating methoxy groups enhance aromatic stability.
- Carboxylic acid functionality increases polarity and solubility in aqueous media.
- Applications: Potential use in pharmaceutical intermediates due to its acidic moiety .
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl Chloride (CAS 1473-47-8)
- Structure : Replaces the methyl ester with a reactive acyl chloride group.
- Molecular formula : C₉H₇ClO
- Molecular weight : 166.60 g/mol .
- Key differences :
- High reactivity toward nucleophiles (e.g., amines, alcohols).
- Used in Friedel-Crafts acylations and peptide coupling reactions.
- Applications : Synthesis of aromatic ketones and amides .
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl Methanesulfonate (CAS 137337-73-6)
- Structure : Features a methanesulfonate ester at the 7-position.
- Molecular formula : C₁₀H₁₂O₃S
- Molecular weight : 212.27 g/mol .
- Key differences :
- Sulfonate group acts as a leaving group, facilitating SN2 reactions.
- Enhanced stability compared to acyl chlorides.
- Applications : Intermediate in nucleophilic substitution reactions .
7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- Structure : Hydroxyl group replaces the methyl ester at position 6.
- Synthesis : Prepared via Grignard addition to bicyclo[4.2.0]octa-1,3,5-trien-7-one .
- Key differences :
- Polar hydroxyl group enables hydrogen bonding.
- Lower thermal stability compared to ester derivatives.
- Applications: Potential precursor for ethers or esters via functional group interconversion .
Comparative Data Table
Reactivity and Stability Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups :
- Thermal Stability :
- Esters (e.g., this compound) exhibit higher thermal stability than alcohols or acyl chlorides, making them suitable for high-temperature applications .
Q & A
Basic: What synthetic strategies are employed to synthesize methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization reactions starting from substituted phenylacetic acid derivatives. For example:
- Step 1: Iodination of 3,4-dimethoxyphenylacetic acid to introduce reactive sites for cyclization.
- Step 2: Amidation and thermal cyclization under controlled conditions (e.g., 150–200°C) to form the bicyclic core.
- Step 3: Esterification with methanol in the presence of acid catalysts to introduce the methyl carboxylate group.
Key intermediates like 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (analogs) have been synthesized using similar protocols .
Basic: How is the bicyclic structure confirmed experimentally?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy: Distinctive coupling patterns (e.g., H NMR signals for bridgehead protons at δ 4.2–5.0 ppm with splitting due to restricted rotation).
- X-ray Diffraction: Resolves bond angles and confirms the bicyclo[4.2.0] framework.
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 190–200 for CHO) validate the molecular formula .
Advanced: How can stereochemical challenges in synthesizing chiral derivatives be addressed?
Methodological Answer:
Chiral resolution or asymmetric catalysis is critical:
- Chiral Catalysts: Use (S)-tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole to induce enantioselectivity during reduction or cyclization steps.
- Kinetic Resolution: Separate enantiomers via chiral HPLC or enzymatic methods.
For example, (S)-4,5-dimethoxy-1-cyanobenzocyclobutane, a related intermediate, was synthesized with >98% enantiomeric excess using this approach .
Advanced: What computational methods predict the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy (~25–30 kcal/mol due to the bicyclic system).
- Frontier Molecular Orbital (FMO) Analysis: Predict regioselectivity in electrophilic substitutions (e.g., higher electron density at C-3 and C-5 positions).
- MD Simulations: Evaluate thermal stability under synthetic conditions (e.g., 200–300 K) .
Advanced: What pharmacological applications are explored for bicyclo[4.2.0]octa-triene derivatives?
Methodological Answer:
These compounds serve as intermediates in cardiovascular drugs:
- Ivabradine Analogs: The (7S)-3,4-dimethoxy derivative is a key chiral intermediate in Ivabradine hydrochloride, a sinus node inhibitor .
- Melatonin Receptor Agonists: N-Alkanoyl-4-methoxy derivatives show controlled release profiles in preclinical studies .
Basic: What safety precautions are recommended during handling?
Methodological Answer:
- Toxicity Data: LD values for related compounds (e.g., 550 mg/kg in mice via intraperitoneal injection) suggest moderate toxicity .
- Handling Protocols: Use fume hoods, nitrile gloves, and avoid inhalation. Store under inert atmosphere (N) at 2–8°C to prevent decomposition.
Advanced: How can substituents modulate the compound’s electronic properties?
Methodological Answer:
Substituent effects are studied via:
- Hammett Analysis: Electron-withdrawing groups (e.g., -CN) decrease electron density at the bridgehead, altering reactivity.
- Comparative Table of Substituent Effects:
| Substituent (Position) | Effect on Reactivity | Reference |
|---|---|---|
| Methoxy (C-3/C-4) | Stabilizes via conjugation | |
| Bromo (C-5) | Increases electrophilic substitution | |
| Fluoro (C-4) | Reduces ring strain |
Advanced: How are conflicting spectral data resolved in structural studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
